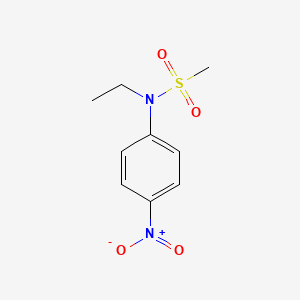

N-Ethyl-N-(4-nitrophenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Ethyl-N-(4-nitrophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 1820605-19-3. It has a molecular weight of 244.27 . The IUPAC name for this compound is this compound .

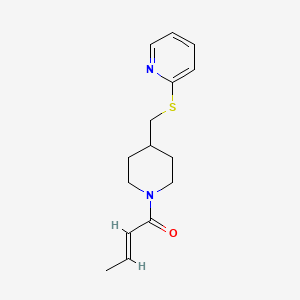

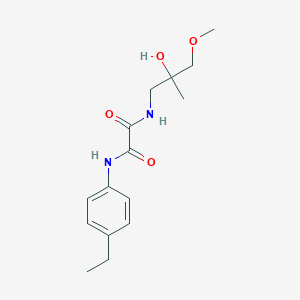

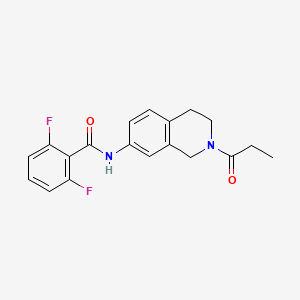

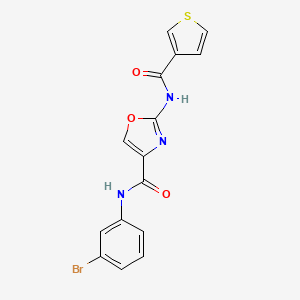

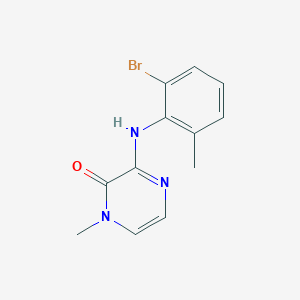

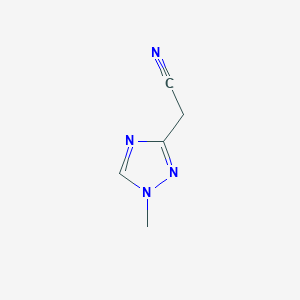

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9H12N2O4S . More detailed structural analysis may require advanced computational studies or crystallographic methods .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 244.27 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental data or resources .Scientific Research Applications

Structural and Spectroscopic Studies

The structural and spectroscopic characteristics of N-Ethyl-N-(4-nitrophenyl)methanesulfonamide and related compounds have been extensively studied. In one study, the crystal structure of a 1:1 complex involving a similar compound was analyzed, revealing insights into hydrogen bonding and ionic structures (Binkowska et al., 2001). Another study focused on the fragmentation patterns upon electron ionization of related N-alkyl derivatives, enhancing the understanding of molecular ion behavior and rearrangement reactions (Danikiewicz, 1997).

Chemical Reactions and Kinetics

Research on this compound extends to its reactions and kinetics. Investigations have been conducted on the proton abstraction from similar compounds by various organic bases, contributing to the understanding of reaction rates and mechanisms in different solvents (Jarczewski & Binkowska, 2001). The molecular structure of similar compounds has also been studied to understand their behavior in forming complexes with strong organic bases (Binkowska et al., 2009).

Applications in Imaging and Pharmaceutical Analysis

This compound derivatives have been explored for their potential in imaging applications. For instance, Carbon-11-labeled nimesulide analogs, which are structurally related, have been synthesized as potential positron emission tomography (PET) tracers for imaging of aromatase expression in breast cancer (Wang et al., 2010). Additionally, a voltammetric study of Nimesulide, a related compound, has contributed to the analytical determination of such compounds in pharmaceutical forms (Álvarez-Lueje et al., 1997).

properties

IUPAC Name |

N-ethyl-N-(4-nitrophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-4-6-9(7-5-8)11(12)13/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMNFWAJDNMSQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)

![6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3015508.png)

![2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3015513.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3015521.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B3015523.png)

![9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B3015525.png)